molecular formula C24H31BrClN4O8P B1383050 Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate CAS No. 341973-00-0

Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate

Cat. No. B1383050
M. Wt: 649.9 g/mol
InChI Key: LCKPIIOHEZYHIE-IRIHETDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate is a useful research compound. Its molecular formula is C24H31BrClN4O8P and its molecular weight is 649.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies
This compound is involved in the synthesis and structural study of related derivatives. For example, its structural analogs, such as uracil derivatives, have been synthesized and characterized using techniques like X-ray diffraction, MS, IR, and NMR (Yao, Yi, Zhou, & Xiong, 2013). These studies contribute to understanding molecular interactions, such as hydrogen bonding, which are crucial in drug design and material science.

Investigating Molecular Interactions
The compound and its related derivatives have been used to study molecular interactions. For instance, research has shown that certain cyclohexylamine derivatives interact with DNA through electrostatic binding, which is significant in understanding drug-DNA interactions and designing therapeutic agents (Orrego Hernandez et al., 2015).

Structure-Activity Relationship (SAR) Studies
SAR studies involving analogs of this compound, such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, have been conducted to understand the relationship between chemical structure and biological activity, particularly for receptors like 5-HT6 (Mattsson et al., 2013). These studies are critical in developing new pharmaceuticals.

Novel Synthesis Methods
Research has been done on developing novel synthesis methods for related compounds. For example, the synthesis of dinucleotide analogs involving similar structures has been explored to improve efficiency and yield (Valiyev et al., 2010). These advancements are important in pharmaceutical manufacturing and research.

Biological Activity Screening
Derivatives of this compound have been synthesized and their biological activities, such as antibacterial, antifungal, and antioxidant properties, have been evaluated (George et al., 2008). This is crucial for discovering new drugs and understanding the therapeutic potential of new compounds.

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN3O8P.C6H13N/c1-8-6-23(18(26)22-17(8)25)14-4-11(13(7-24)29-14)30-32(27,28)31-12-5-21-10-3-2-9(19)16(20)15(10)12;7-6-4-2-1-3-5-6/h2-3,5-6,11,13-14,21,24H,4,7H2,1H3,(H,27,28)(H,22,25,26);6H,1-5,7H2/t11-,13+,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKPIIOHEZYHIE-IRIHETDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OC3=CNC4=C3C(=C(C=C4)Br)Cl.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC3=CNC4=C3C(=C(C=C4)Br)Cl.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrClN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate
Reactant of Route 2
Reactant of Route 2
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate
Reactant of Route 3
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate
Reactant of Route 4
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate
Reactant of Route 5
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate
Reactant of Route 6
Cyclohexanamine 5-bromo-4-chloro-1H-indol-3-yl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate

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